molecular formula C13H16O4 B7900972 Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate

Cat. No.: B7900972
M. Wt: 236.26 g/mol
InChI Key: APLYQXWCUQBKKB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a methoxy group, and two methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate typically involves the esterification of 4-methoxy-2,6-dimethylphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 4-methoxy-2,6-dimethylbenzoic acid.

    Reduction: 2-(4-methoxy-2,6-dimethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-4-methoxyphenylboronic acid
  • 4-methoxy-2,6-dimethylphenyl sulfonyl derivatives
  • N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide

Uniqueness

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate is unique due to its specific ester structure, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-5-17-13(15)12(14)11-8(2)6-10(16-4)7-9(11)3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLYQXWCUQBKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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